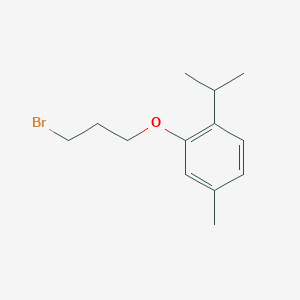
2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 174067 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NSC 174067 involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 174067 is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities. The use of advanced purification techniques ensures the production of high-purity NSC 174067 suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 174067 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
NSC 174067 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 174067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
Each of these compounds may share certain characteristics with NSC 174067 but also possess unique properties that differentiate them.
Propriétés
Numéro CAS |
26646-40-2 |
|---|---|
Formule moléculaire |
C13H19BrO |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
2-(3-bromopropoxy)-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)12-6-5-11(3)9-13(12)15-8-4-7-14/h5-6,9-10H,4,7-8H2,1-3H3 |
Clé InChI |
NWRKKCPMPCDBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


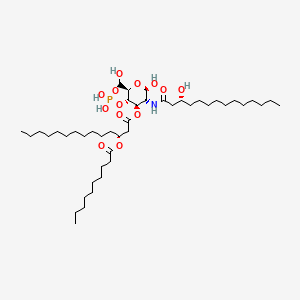
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
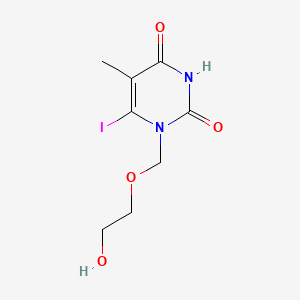
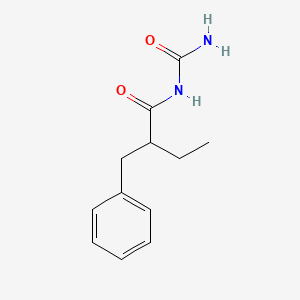
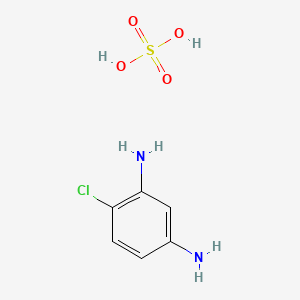
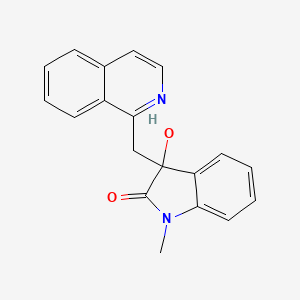
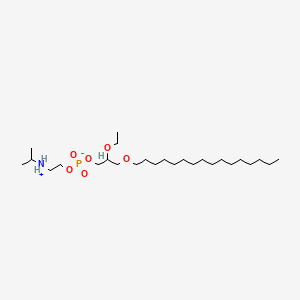
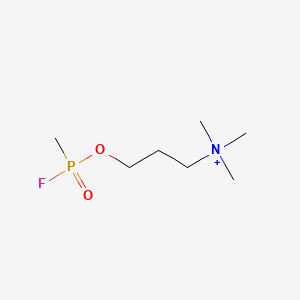
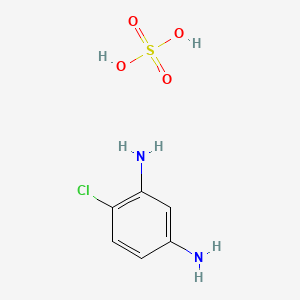
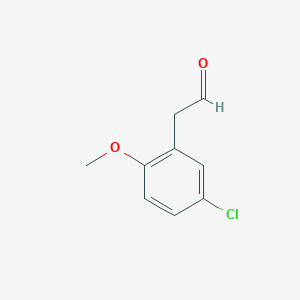
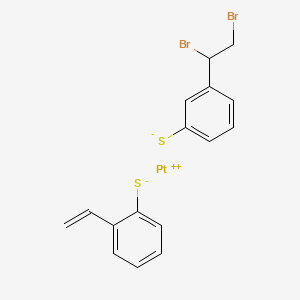
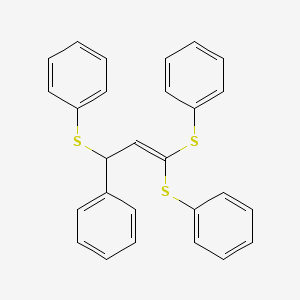
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
